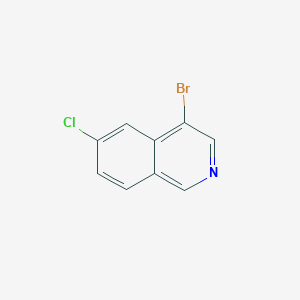
4-Bromo-6-chloroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-6-chloroisoquinoline is a chemical compound with the molecular formula CHBrClN . It has an average mass of 242.500 Da and a monoisotopic mass of 240.929382 Da .
Physical And Chemical Properties Analysis
This compound has a molecular formula of CHBrClN, an average mass of 242.500 Da, and a monoisotopic mass of 240.929382 Da .
科学的研究の応用
Synthesis and Chemical Properties
Knorr Synthesis Adaptations : Research has demonstrated the utility of halogenated isoquinolines, including compounds closely related to 4-Bromo-6-chloroisoquinoline, in the Knorr synthesis for preparing quinolinone derivatives. This method involves condensation and cyclization reactions, optimized for high yields and selectivity under monitored conditions, highlighting the synthetic versatility of these compounds (Wlodarczyk et al., 2011).
Halogen Exchange Reactions : Studies have shown that halogenated isoquinolines can undergo halogen/halogen displacement reactions. This property is utilized in synthetic chemistry for modifying the halogen atoms in pyridines and other heterocycles, expanding the range of derivatizable compounds for further chemical and pharmaceutical applications (Schlosser & Cottet, 2002).
Building Blocks for Biologically Active Compounds : Halogenated quinolines, including those with bromo and chloro substituents, serve as crucial intermediates in the synthesis of biologically active molecules. Their reactivity facilitates the creation of compounds with potential applications in drug development and biological research (Wang et al., 2015).
Biological Applications and Research
Antibacterial and Antimalarial Agents : Novel derivatives of 6-bromo-2-chloroquinoline have been synthesized and evaluated for their antimicrobial and antimalarial activities. The research highlights the potential of these compounds in addressing resistant strains of bacteria and malaria, showcasing the medicinal relevance of halogenated isoquinolines (Parthasaradhi et al., 2015).
Anticancer Studies : Quinoline derivatives, synthesized from halogenated precursors, have been explored for their anticancer properties, including the inhibition of tumor cell growth and the induction of necrosis in cancer cells. Such studies are foundational in the development of new anticancer agents, demonstrating the therapeutic potential of these compounds (Jantová et al., 2001).
Photolabile Protecting Groups : Brominated isoquinolines have been investigated for their use as photolabile protecting groups, a technique useful in the controlled release of bioactive compounds. This application is crucial for research in biochemistry and molecular biology, where precise manipulation of molecules is required (Fedoryak & Dore, 2002).
Safety and Hazards
4-Bromo-6-chloroisoquinoline is classified as a combustible, acute toxic compound that can cause chronic effects . It has the hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
4-bromo-6-chloroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-9-5-12-4-6-1-2-7(11)3-8(6)9/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDCANXWZDYTFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2C=C1Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

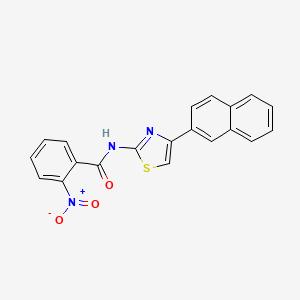
![N-(2-(6-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2535305.png)
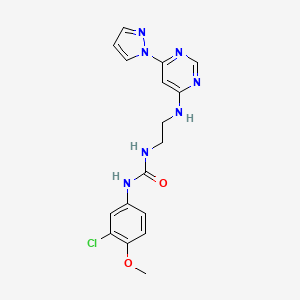
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2535307.png)


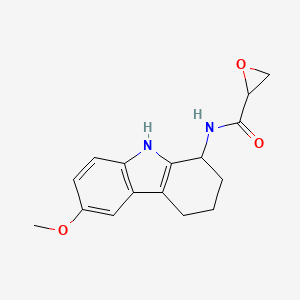
![Methyl [1,3]dioxolo[4,5-g]cinnoline-3-carboxylate](/img/structure/B2535312.png)

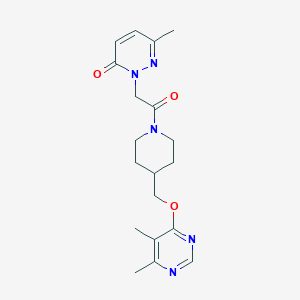

![6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl 4-methylphenyl ether](/img/structure/B2535317.png)
![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2535319.png)
